Locustin, also known as 4-vinylanisole, is a volatile organic compound that plays a crucial role in the behavior of locusts, particularly in their transition from solitary to gregarious phases. This compound is emitted by locusts, specifically Locusta migratoria, during swarming events and serves as a pheromone that attracts other locusts regardless of their age or sex. The presence of 4-vinylanisole is a significant factor in the formation of large swarms, which can devastate crops and vegetation in affected areas .
4-vinylanisole is primarily known for its biological activity as a pheromone that triggers swarming behavior in locusts. Research indicates that when locusts are in close proximity and emit this compound, it leads to increased attraction among individuals, promoting gregarious behavior. The olfactory receptor OR35 has been identified as crucial for locusts to detect 4-vinylanisole; knocking out this receptor results in a lack of response to the pheromone . This biological activity highlights the compound's significance not only in locust communication but also in potential pest control strategies.
The synthesis of 4-vinylanisole can be achieved through various methods, including:
These methods can vary significantly in yield and purity depending on the conditions used.
What sets 4-vinylanisole apart from these similar compounds is its specific role as a signaling molecule within the context of insect behavior, particularly its unique ability to trigger swarm formation among locusts. While other compounds may share structural characteristics or applications, none have been identified with such a direct impact on the ecological dynamics of pest populations like locustin does with locusts.
Studies have focused on the interaction between 4-vinylanisole and locust olfactory receptors. The identification of OR35 as a receptor for this compound suggests that blocking this receptor could inhibit swarm formation. This line of research opens avenues for developing synthetic compounds that could disrupt locust communication and potentially mitigate swarming events .
Several compounds share structural or functional similarities with 4-vinylanisole, including:
| Compound | Structure Type | Biological Activity |
4-Vinylanisole, systematically named 1-ethenyl-4-methoxybenzene, is an aromatic compound with a benzene ring substituted by a methoxy group at the para position and a vinyl group (CH=CH2) at the ortho position relative to the methoxy substituent. Its molecular formula is C₉H₁₀O, corresponding to a molecular weight of 134.18 g/mol. Structural Features
Nomenclature and Isomerism4-Vinylanisole is one of three isomers of vinylanisole, distinguished by the positional arrangement of substituents. The para-substituted methoxy group confers distinct electronic and steric properties compared to ortho- or meta-isomers. Synonyms include 4-methoxystyrene, p-vinylanisole, and 1-methoxy-4-vinylbenzene. Synthetic Pathways and Optimization StrategiesClassical Synthesis MethodsDecarboxylation of Methoxycinnamic AcidsA foundational method involves the decarboxylation of 4-methoxycinnamic acid using anhydrous copper sulfate in quinoline. This approach yields 4-vinylanisole with improved efficiency compared to earlier protocols. Reaction conditions:
Wittig ReactionThe Wittig reaction has emerged as a versatile method for synthesizing 4-vinylanisole. This involves reacting p-anisaldehyde (4-methoxybenzaldehyde) with a phosphonium ylide reagent. Mechanistic Steps:
Advantages:
Modern Catalytic ApproachesHeck ReactionPalladium-catalyzed cross-coupling reactions have been explored for synthesizing 4-vinylanisole derivatives. For example, coupling of aryl halides with alkenes in the presence of Pd catalysts and bases like triethylamine. Key Parameters:
Optimization Challenges:
Alternative StrategiesA one-pot synthesis from 4-allylanisole has been reported, involving bromination followed by elimination and nucleophilic substitution. This method leverages a phenonium ion intermediate stabilized by the electron-donating methoxy group. Mechanistic Insight:
Physicochemical Properties and Stability AnalysisKey Physical Properties
Spectroscopic CharacterizationMetabolic Pathways in Solitary vs. Gregarious PhasesThe migratory locust Locusta migratoria demonstrates remarkable phenotypic plasticity through its ability to transition between solitary and gregarious phases, with each phase exhibiting distinct metabolic profiles that directly influence the biosynthesis and production of various neuropeptides, including locustin-related compounds [1] [2]. The phase-dependent metabolic changes represent one of the most extensively studied examples of density-dependent polyphenism in insects, with comprehensive genomic and metabolomic analyses revealing fundamental differences in biosynthetic pathways between these two distinct phenotypes [3] [4]. The catecholamine metabolic pathway emerges as the most significantly upregulated pathway in the gregarious phase, with critical genes including pale, henna, and vat1 showing dramatically increased expression levels during crowding conditions [2] [3]. These genes are directly involved in dopamine biosynthesis and synaptic release, with henna expression showing significant increases after four hours of crowding and maintaining elevated levels from four to thirty-two hours compared to isolated locusts [2]. The expression of pale rapidly increases after just one hour of crowding, while vat1 expression demonstrates transient increases after four hours of crowding, indicating a precisely timed cascade of metabolic activation [2]. Metabolomic profiling of hemolymph from solitary and gregarious fourth instar nymphs reveals distinct phase-related metabolic signatures involving 319 metabolites, including multiple lipids, carbohydrates, amino acids, free carnitine, and their derivatives [4] [5]. The differential distribution of these metabolites provides crucial insights into the underlying biosynthetic mechanisms governing neuropeptide production in each phase [5]. Most differential amino acids, carbohydrates, carnitines, and several lipids such as lysophosphatidylcholines and diacylglycerols demonstrate higher concentrations in gregarious locusts, while diacylglycerols and phosphatidylethanolamines are more abundant in solitary locusts [4]. The energy metabolism pathways show pronounced differences between phases, with solitary locusts exhibiting higher mitochondrial energetic capacity and enhanced oxidative metabolism [6]. Transcription levels of genes involved in carbohydrate metabolism, including phosphoglucomutase, hexokinase, pyruvate kinase, glycogen phosphorylase, and fructose-bisphosphate aldolase, are significantly higher in solitary locusts [6]. Similarly, lipid metabolism genes such as carnitine palmitoyltransferase 1 and 2, fatty acid binding protein, and very long-chain acyl-coenzyme A dehydrogenase show elevated expression in the solitary phase [6]. Table 1: Metabolic Pathway Differences Between Solitary and Gregarious Phases
The carnitine system emerges as a particularly important regulatory mechanism in phase transition, with carnitine and its acyl derivatives identified as key differential metabolites that display robust correlation with the time courses of phase transition [5]. These compounds are involved in the lipid β-oxidation process and demonstrate significant potential for mediating locust phase transition through modulation of lipid metabolism and influence on the nervous system [5]. Density-Dependent Regulation MechanismsThe density-dependent regulation of locustin biosynthesis operates through sophisticated molecular mechanisms that respond to population density changes and initiate cascading effects on neuropeptide production [7] [8]. The aggregation pheromone 4-vinylanisole serves as a critical density-sensing molecule that triggers the transition from solitary to gregarious behavior and subsequently influences the biosynthetic pathways of various neuropeptides [9] [10]. The production of 4-vinylanisole itself demonstrates remarkable density-dependent characteristics, being emitted specifically by gregarious locusts while remaining capable of being triggered by aggregation of as few as four to five solitary locusts [9] [10]. This compound elicits responses specifically from basiconic sensilla on locust antennae through the olfactory receptor OR35, which has been identified as the specific receptor for 4-vinylanisole [9]. The knockout of OR35 using CRISPR-Cas9 technology markedly reduces electrophysiological responses of the antennae and impairs 4-vinylanisole behavioral attractiveness, confirming its central role in density perception [9]. The neuropeptide F and nitric oxide pathway plays a critical role in the locomotor plasticity associated with density-dependent regulation [11]. The transcripts encoding two related neuropeptides, neuropeptide F1a and neuropeptide F2, show reduced levels during crowding, while the transcript levels of neuropeptide F1a and neuropeptide F2 receptors significantly increase during locust isolation [11]. Both neuropeptide F1a and neuropeptide F2 have suppressive effects on phase-related locomotor activity, with nitric oxide synthase serving as a key downstream mediator that regulates phase-related locomotor activity by controlling nitric oxide synthesis in the locust brain [11]. The density-dependent developmental regulation involves the classical ecdysone synthesis pathway, with analysis of brain transcriptomic datasets revealing varied metabolic, immune, and nutritional signals associated with density size [7]. Immunoglobulin emerges as a pivotal gene regulating density-dependent development, highlighting the complex interplay between immune system function and phase transition mechanisms [7]. Table 2: Major Neuropeptides and Chemical Compounds in Locusta migratoria
The translational regulation represents an entirely different regulatory mechanism at the molecular level, with gregarious and solitary locusts employing divergent polysome profiles in cytosolic and mitochondrial ribosomal proteins [12]. Gregarious locusts exhibit significant increases in 60S ribosomes and polyribosomes, while solitary locusts possess higher peaks of monoribosomes and a specific halfmer structure [12]. The high expression of large ribosomal protein 7 at the translational level promotes accumulation of free 60S ribosomal subunits in gregarious locusts, while solitary locusts employ mitochondrial small ribosomal protein 18c to induce assembly of mitochondrial ribosomes [12]. Hormonal Coordination With Adipokinetic Hormone SystemsThe coordination between locustin biosynthesis and adipokinetic hormone systems represents a sophisticated regulatory network that integrates metabolic control with behavioral phase transition [13] [14] [15]. Locusta migratoria is distinguished as the first insect species in which three different adipokinetic hormones have been demonstrated, each with distinct physiological roles and biosynthetic pathways [13]. Adipokinetic hormone I functions as the strongest lipid-mobilizing hormone, while adipokinetic hormone II serves as the most powerful carbohydrate mobilizer, and adipokinetic hormone III acts as a modulatory entity that predominantly provides energy at rest [14]. The structural differences between these three hormones lead to differential degradation rates, with half-lives of 51, 40, and 5 minutes respectively under rest conditions, and 35, 37, and 3 minutes respectively during flight [15]. This rapid and differential degradation of structurally related hormones leads to changes in the ratio in which they are released, having important consequences for concerted hormone action at target organs [15]. The biosynthesis of adipokinetic hormone III involves a completely different route from adipokinetic hormones I and II, utilizing a third prohormone with the complete sequence pGlu-Leu-Asn-Phe-Thr-Pro-Trp-Trp-NH2 [13]. This octapeptide demonstrates a relative molecular mass of 1072 daltons and shows high turnover rates in biosynthesis experiments, suggesting an important physiological function [13]. The hormone is notably absent in other locust species such as Schistocerca gregaria, indicating species-specific evolutionary adaptations [13]. The coordination between adipokinetic hormone systems and other neuropeptides occurs through direct neural connections and biochemical signaling pathways [16]. Locustatachykinin I has been demonstrated to induce release of adipokinetic hormone from corpora cardiaca in a dose-dependent manner when tested in concentrations ranging from 10 to 200 micromolar [16]. This represents the first clear demonstration of a substance inducing release of adipokinetic hormone, correlated with the presence of the substance in fibers innervating the adipokinetic hormone-synthesizing glandular cells [16]. Table 3: Hormonal Systems Coordinated with Phase Transition
The diuretic hormone system provides additional coordination through Locusta diuretic peptide, a corticotropin-releasing factor-related peptide that stimulates fluid secretion and cyclic adenosine monophosphate production by Malpighian tubules [17] [18]. The peptide demonstrates hormonal function in controlling post-feeding diuresis and shows calcium-dependent release mechanisms from corpora cardiaca [18]. The amount of peptide stored in corpora cardiaca varies with age and physiological status, with reductions occurring on day one of the adult instar and immediately after feeding [18]. The insulin-related peptide system contributes to metabolic coordination through the identification of a glycogenolysis-inhibiting peptide from the corpora cardiaca [19]. This peptide, designated as insulin-related peptide copeptide with the sequence pQSDLFLLSPK, demonstrates ability to decrease phosphorylase activity in locust fat body, opposite to the effect of adipokinetic hormones [19]. The peptide represents a counterbalancing mechanism to adipokinetic hormone action, providing fine-tuned metabolic control during different physiological states [19]. Pheromone-Mediated Swarm Initiation Dynamics4-vinylanisole represents the primary aggregation pheromone responsible for swarm initiation in migratory locusts (Locusta migratoria). The compound functions as a critical chemical signal that triggers the transition from solitary to gregarious behavior, ultimately leading to devastating swarm formation [1] [2] [3]. Production and Release Mechanisms 4-vinylanisole is specifically produced and released by gregarious locusts from specialized regions of the cuticle, particularly the hind legs [1] [2]. The biosynthetic pathway involves a complex enzymatic cascade beginning with phenylalanine derived from food plants, proceeding through three key precursors: cinnamic acid, para-hydroxycinnamic acid, and 4-vinylphenol [4]. The final conversion from 4-vinylphenol to 4-vinylanisole through methylation is catalyzed by two crucial methyltransferases, 4-vinylphenol methyltransferase 1 and 4-vinylphenol methyltransferase 2, and occurs uniquely in gregarious locusts [4] [5] [6]. Threshold Dynamics and Density Dependence The production of 4-vinylanisole exhibits remarkable threshold dynamics, with release triggered by the aggregation of as few as four to five solitary locusts [1] [2] [3]. This low threshold ensures rapid swarm initiation when population density begins to increase. The compound demonstrates dose-dependent effects, with higher concentrations correlating with stronger behavioral responses and more rapid behavioral transitions [7]. Behavioral Response Characteristics 4-vinylanisole elicits strong attraction responses from both gregarious and solitary locusts, regardless of age and sex [1] [2] [3]. This universal attraction represents a critical evolutionary adaptation that ensures swarm cohesion across diverse population structures. Field trapping experiments have consistently verified the attractiveness of 4-vinylanisole to both experimental and wild locust populations, confirming its ecological relevance [1] [2].
Phase-Specific Receptor Activation Patterns (OR35)The olfactory receptor OR35 serves as the primary molecular target for 4-vinylanisole detection in locusts, representing a specialized sensory mechanism that has evolved to detect this critical aggregation signal [1] [2] [11] [12]. Receptor Localization and Structure OR35 is specifically expressed in basiconic sensilla on locust antennae, which are specialized chemosensory structures optimized for detecting volatile compounds [1] [2]. These sensilla contain olfactory sensory neurons that project directly to the antennal lobe, the primary olfactory processing center in the locust brain [13]. The receptor demonstrates high specificity for 4-vinylanisole, with minimal cross-reactivity to structurally related compounds [2] [11]. Electrophysiological Response Characteristics Electrophysiological recordings from locusts reveal that OR35 generates robust and consistent responses to 4-vinylanisole across a wide range of concentrations [1] [2]. The receptor demonstrates rapid activation kinetics, with response onset occurring within milliseconds of compound exposure. Response magnitude correlates positively with 4-vinylanisole concentration, enabling accurate assessment of pheromone intensity in the environment [2] [11]. Genetic Manipulation Studies CRISPR-Cas9 knockout studies of OR35 have provided definitive evidence for its essential role in 4-vinylanisole detection [1] [2] [11]. OR35 knockout locusts display markedly reduced electrophysiological responses to 4-vinylanisole and severely impaired behavioral attraction to the compound [1] [2]. These genetic studies demonstrate that OR35 represents the primary, and possibly exclusive, receptor mediating 4-vinylanisole detection in locusts [11] [12]. Comparative Receptor Expression Patterns Analysis of locust olfactory receptor expression reveals distinct patterns between antennae and maxillary palps. While OR35 is predominantly expressed in antennal basiconic sensilla, other olfactory receptors such as OR12, OR13, OR14, and OR18 show higher expression levels in palps compared to antennae [14] [15]. OR12 specifically mediates detection of plant aldehydes including hexanal and E-2-hexenal, highlighting the functional specialization of different receptor types [14] [15].
Sexual Maturity Synchronization in Swarm Populations4-vinylanisole plays a crucial role in synchronizing sexual maturation among female locusts within swarm populations, representing a sophisticated mechanism for coordinating reproductive timing in gregarious insects [16] [17] [18] [19]. Reproductive Synchrony Mechanisms Gregarious female locusts display significantly more synchronous sexual maturation and oviposition compared to solitary females, with studies documenting a 60 percent decrease in standard deviation of first oviposition timing [18] [20]. This synchronization requires the presence of gregarious male adults, which release 4-vinylanisole abundantly during the reproductive period [18] [19] [20]. Time-Dependent Sensitivity Windows 4-vinylanisole demonstrates a specific time window of action, primarily accelerating oocyte maturation in young females aged 3-4 days post adult eclosion [16] [18] [20]. Older females (5-6 days post eclosion) show minimal response to 4-vinylanisole exposure, indicating a critical developmental window during which the pheromone can influence reproductive timing [18] [19] [20]. Endocrine Pathway Modulation The maturation-accelerating effects of 4-vinylanisole are mediated through the juvenile hormone and vitellogenin pathway [18] [20]. Exposure to 4-vinylanisole significantly elevates juvenile hormone levels in responsive females, which subsequently triggers vitellogenin production and accelerates oocyte development [18] [19] [20]. This endocrine cascade represents the molecular mechanism underlying pheromone-induced reproductive synchronization [21] [22]. Catch-Up Strategy Implementation The synchronization mechanism operates through a "catch-up" strategy, whereby less developed females accelerate their maturation to synchronize with more advanced individuals in the population [16] [18] [20]. This strategy ensures that all females within a swarm reach sexual maturity simultaneously, maximizing reproductive success and maintaining swarm cohesion during critical reproductive periods [18] [19]. OR35 Dependency in Reproductive Synchronization The maturation-accelerating effects of 4-vinylanisole completely disappear in OR35 knockout females, demonstrating the absolute requirement for functional pheromone detection in reproductive synchronization [18] [20]. This finding establishes a direct link between olfactory perception and reproductive physiology in gregarious locusts [16] [17].
Sequence
ATTGCSCPQCIIFDPICASSYKNGRRGFSSGCHMRCYNRCHGTDYFQISKGSKCI
Dates
Last modified: 07-21-2023
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